molecular formula C11H14O2 B3050186 1-(3-Methoxyphenyl)but-3-en-1-ol CAS No. 24165-65-9

1-(3-Methoxyphenyl)but-3-en-1-ol

Cat. No.: B3050186
CAS No.: 24165-65-9
M. Wt: 178.23 g/mol
InChI Key: XTHDDCLRIRAFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxyphenyl)but-3-en-1-ol is an organic compound with the molecular formula C11H14O2 It is a derivative of phenylbutenol, characterized by the presence of a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)but-3-en-1-ol can be synthesized through several methods. One common approach involves the allylation of 3-methoxybenzaldehyde using allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar allylation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)but-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding saturated alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC, potassium permanganate, or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

1-(3-Methoxyphenyl)but-3-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)but-3-en-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy group and the hydroxyl group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 1-(2-Methoxyphenyl)but-3-en-1-ol
  • 1-(4-Methoxyphenyl)but-3-en-1-ol
  • 1-(3-Methylphenyl)but-3-en-1-ol

Comparison: 1-(3-Methoxyphenyl)but-3-en-1-ol is unique due to the position of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-(3-methoxyphenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h3-4,6-8,11-12H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHDDCLRIRAFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444302
Record name 1-(3-METHOXY-PHENYL)-BUT-3-EN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24165-65-9
Record name 1-(3-METHOXY-PHENYL)-BUT-3-EN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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